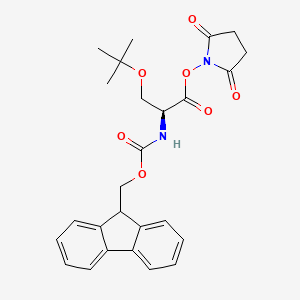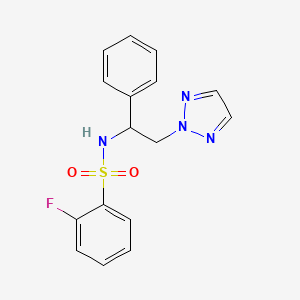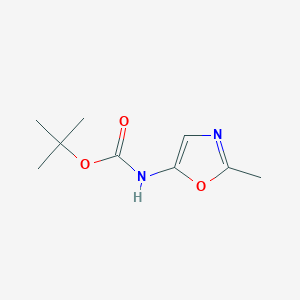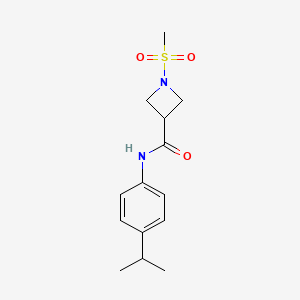
Fmoc-ser(tbu)-osu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly referred to as Fmoc-ser(tbu)-osu, is a derivative of serine used extensively in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a tert-butyl (tbu) protecting group at the side chain hydroxyl group of serine. The N-hydroxysuccinimide (osu) ester facilitates the coupling of the serine derivative to other amino acids or peptides.
Mecanismo De Acción
Target of Action
Fmoc-ser(tbu)-osu is primarily used in the field of peptide synthesis . It is an N-terminal protected reagent that targets the introduction of serine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The mode of action of this compound involves its interaction with the peptide chain during the synthesis process . It is used as a building block in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for synthesizing these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathways involved in peptide synthesis . It is used in the synthesis of complex molecular structures such as morpholine derivatives . It also contributes to the synthesis of naturally occurring cysteine-rich peptide sequences .
Pharmacokinetics
The pharmacokinetics of this compound are primarily related to its role in peptide synthesis
Result of Action
The result of the action of this compound is the successful synthesis of peptides . For example, it has been used in the total synthesis of the antibiotic daptomycin, by cyclization via a chemoselective serine ligation . It has also been used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound in the synthesis process .
Análisis Bioquímico
Biochemical Properties
Fmoc-Ser(tBu)-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins . It is a standard building block for introducing serine amino-acid residues in Fmoc solid-phase peptide synthesis . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through the serine residue, which can participate in hydrogen bonding and nucleophilic reactions .
Cellular Effects
The cellular effects of this compound are largely determined by the peptides and proteins it helps synthesize. For instance, it has been used in the synthesis of degarelix acetate, a drug that inhibits platelet aggregation . The influence of this compound on cell function, signaling pathways, gene expression, and cellular metabolism is therefore indirect and dependent on the specific peptides or proteins it is used to create .
Molecular Mechanism
The molecular mechanism of this compound is based on its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the exposed amino group to react with the carboxyl group of another amino acid or peptide. The tBu group is removed under acidic conditions, freeing the serine’s hydroxyl group for potential reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under the conditions typically used for peptide synthesis . The Fmoc and tBu protecting groups can be removed under specific conditions (basic and acidic, respectively), allowing for controlled reactions .
Subcellular Localization
The subcellular localization of this compound is not restricted, as it can diffuse freely across cell membranes. Its localization may become more specific after it is incorporated into peptides or proteins, depending on the localization signals and post-translational modifications of these molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Fmoc Protection: The amino group of the protected serine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Activation with N-hydroxysuccinimide: The carboxyl group of the Fmoc-protected serine is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods
In industrial settings, the production of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for peptide synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The osu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and tbu protecting groups can be removed under specific conditions to yield the free serine derivative.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
tBu Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIPS) is used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include:
Peptides: The primary application of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester is in the synthesis of peptides.
Deprotected Serine Derivatives: After deprotection, the free serine derivative is obtained.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides. It is also employed in the synthesis of complex molecular structures such as morpholine derivatives .
Biology and Medicine
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It is also used in the preparation of peptide-based drugs and vaccines .
Industry
In the industrial sector, Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester is used in the large-scale production of peptides for pharmaceuticals and biotechnology applications .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-O-tert-butyl-L-threonine N-hydroxysuccinimide ester
- Fmoc-O-tert-butyl-L-aspartic acid N-hydroxysuccinimide ester
- Fmoc-O-tert-butyl-L-glutamic acid N-hydroxysuccinimide ester
Uniqueness
Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester is unique due to its specific application in introducing serine residues into peptides. The presence of the tbu protecting group ensures the stability of the hydroxyl group during synthesis, making it particularly useful in the synthesis of serine-containing peptides .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOGYMVKNEIPY-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2641286.png)


![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)
![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2641291.png)
![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)
![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)
![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)
methanol](/img/structure/B2641297.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)

![1-[(4-Fluorophenyl)methyl]-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2641303.png)
